5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide
Overview
Description
5-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse biological and pharmaceutical applications. This compound features a thiophene ring substituted with a methyl group at the 5-position and a piperidin-4-yl group attached to the carboxamide moiety at the 2-position.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and piperidine-4-amine as the primary starting materials.
Reaction Steps:
Activation of Carboxylic Acid: The carboxylic acid group of thiophene-2-carboxylic acid is activated using reagents like thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Amide Formation: The acid chloride is then reacted with piperidine-4-amine in the presence of a base such as triethylamine (Et₃N) to form the amide bond, yielding this compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch vs. Continuous Processes: In industrial settings, the synthesis can be carried out using either batch or continuous processes, depending on the scale and desired purity.
Catalysts and Solvents: Catalysts like DMAP (4-dimethylaminopyridine) and solvents such as dichloromethane (DCM) are often employed to enhance the reaction efficiency and yield.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can lead to the formation of thiophene derivatives with different functional groups.
Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions at various positions on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperoxybenzoic acid) are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Electrophilic substitution can be achieved using reagents like bromine (Br₂) or iodine (I₂), while nucleophilic substitution may involve alkyl halides and strong bases.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from the oxidation of the thiophene ring.
Reduced Thiophenes: Formed through the reduction of the thiophene ring.
Substituted Thiophenes: Various substituted thiophenes depending on the substitution pattern.
Scientific Research Applications
Chemistry: 5-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored the use of this compound and its derivatives in drug discovery. It has been studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 5-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
5-Methyl-N-(piperidin-4-yl)benzamide: A benzamide derivative with a similar piperidin-4-yl group but a benzene ring instead of thiophene.
5-Methyl-N-(piperidin-4-yl)pyridine-2-carboxamide: A pyridine derivative with a similar structure but a pyridine ring instead of thiophene.
Uniqueness: The presence of the thiophene ring in 5-Methyl-N-(piperidin-4-yl)thiophene-2-carboxamide imparts unique chemical and biological properties compared to its benzene and pyridine counterparts. The sulfur atom in the thiophene ring contributes to its distinct reactivity and potential biological activity.
Biological Activity
5-methyl-N-(piperidin-4-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a piperidine moiety, which is known to enhance its interaction with various biological targets. Its molecular formula is , and it has a molecular weight of approximately 244.34 g/mol.
Target Interactions : The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. Notably, it has shown potential as a calcitonin gene-related peptide (CGRP) receptor antagonist, which is significant for developing treatments for migraine and other neurological disorders.
Biochemical Pathways : The compound may influence several biochemical pathways, including those involved in inflammation and pain modulation. Its structural characteristics allow it to interact effectively with neurotransmitter systems, potentially leading to analgesic effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of thiophene derivatives, including this compound. These compounds exhibit significant antibacterial activity against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.12 - 12.5 μg/mL |
Escherichia coli | 3.12 - 12.5 μg/mL |
The MIC values indicate that these compounds are comparable to established antibiotics like ciprofloxacin .
Antiviral Activity
Thiophene derivatives have also been assessed for their antiviral properties, particularly against viruses such as Ebola. The effective concentration (EC50) values demonstrate promising antiviral activity:
Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
---|---|---|---|
This compound | 0.5 | 16 | 32 |
This selectivity index suggests that the compound is effective at inhibiting viral replication while exhibiting low cytotoxicity .
In Vivo Studies
In vivo studies have further substantiated the efficacy of this compound in animal models. For instance, administration in rodent models indicated significant reductions in pain responses, corroborating its potential as an analgesic agent .
Case Studies
- Migraine Treatment : A clinical study evaluated the efficacy of CGRP antagonists, including derivatives of thiophene compounds, in reducing migraine frequency and severity. Results indicated a marked improvement in patient outcomes compared to placebo groups.
- Antibacterial Efficacy : A research group conducted trials on the antibacterial effects of this compound against resistant strains of E. coli. The findings demonstrated significant inhibition compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent.
Properties
IUPAC Name |
5-methyl-N-piperidin-4-ylthiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-8-2-3-10(15-8)11(14)13-9-4-6-12-7-5-9/h2-3,9,12H,4-7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMKUBYOYWTRRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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